(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide
Description
“(E)-N-(3-(2-Methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide” is a benzothiazole derivative characterized by:
- Core Structure: A benzo[d]thiazol-2(3H)-ylidene scaffold.
- Substituents: 3-position: 2-Methoxyethyl group (enhances solubility and steric bulk). 6-position: Methyl group (modulates electronic and lipophilic properties). Side Chain: N-methylmethylsulfonamido acetamide (improves metabolic stability and target interaction).
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-11-5-6-12-13(9-11)23-15(18(12)7-8-22-3)16-14(19)10-17(2)24(4,20)21/h5-6,9H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVDXORZGUPMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CN(C)S(=O)(=O)C)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide, a complex organic compound, exhibits significant biological activities due to its unique structural features. This compound contains a thiazole ring, a methylsulfonyl group, and a methoxyethyl substituent, which contribute to its potential pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 468.6 g/mol. The presence of functional groups such as the thiazole moiety is associated with various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.6 g/mol |
| CAS Number | 896303-41-6 |
| Melting Point | Not Available |
| Solubility | Moderate |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, potentially leading to inhibition or modulation of specific biochemical pathways. The methylsulfonyl group enhances solubility, which may improve bioavailability and pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit antimicrobial properties. A study demonstrated that similar thiazole-based compounds showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has shown promise in preliminary studies for anticancer activity. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, a related compound was found to inhibit proliferation in breast cancer cell lines by inducing G1 phase arrest.
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.
- Case Study on Cytotoxicity : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 15 to 25 µM, indicating moderate cytotoxic effects compared to standard chemotherapeutics.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
The benzo[d]thiazole core is a common motif in medicinal chemistry. Key comparisons include:
Substituent Analysis
3-Position Modifications
- Target : 2-Methoxyethyl group balances hydrophobicity and solubility.
- Analog () : 3-Phenylureido-thiadiazole introduces hydrogen-bonding capacity .
6-Position Modifications
- Target : Methyl group enhances lipophilicity.
- Analog () : 5,6-Methylenedioxy increases polarity and may improve aqueous solubility .
Side Chain Variations
Key Observations :
Physicochemical and Pharmacokinetic Predictions
- LogP : The target’s methoxyethyl and methyl groups likely increase lipophilicity (predicted LogP ~3.5) compared to polar analogs like 3d (LogP ~2.8).
- Solubility : Sulfonamides generally enhance solubility; however, the methoxyethyl group may offset this via hydrophobic interactions.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (temperature, solvent, catalysts) and intermediate purification. For example:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thiourea derivatives under acidic conditions .
- Step 2 : Introduction of the methoxyethyl group using alkylation reagents (e.g., 2-methoxyethyl chloride) in the presence of a base like K₂CO₃ .
- Step 3 : Coupling with N-methylmethylsulfonamido acetamide via nucleophilic acyl substitution, requiring anhydrous conditions .
Table 1 : Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, 80°C, 6 hrs | 75–85 |
| 2 | K₂CO₃, DMF, 60°C | 60–70 |
| 3 | DCC, THF, RT | 50–65 |
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C-NMR : Confirm substitution patterns on the benzothiazole ring and acetamide moiety .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks) .
- Melting Point Analysis : Compare with literature values to assess purity .
Table 2 : Characterization Data for Analogous Benzo[d]thiazole Derivatives
| Compound | Melting Point (°C) | ¹H-NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 9 | 186–187 | 7.2–7.8 (aromatic), 3.8 (OCH₃) | 485.2 |
| 10 | 206–207 | 6.9–7.5 (indole), 2.5 (SCH₃) | 512.3 |
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Enzyme Inhibition : Test for kinase inhibition (e.g., VEGFR-2) via fluorescence-based assays .
- Apoptosis Analysis : Use flow cytometry with Annexin V/PI staining to quantify cell death pathways .
Advanced Research Questions
Q. How can contradictory bioactivity data between analogs be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxyethyl vs. nitro groups) and correlate with activity trends .
- Dose-Response Curves : Replicate assays at multiple concentrations to confirm IC₅₀ values .
- Molecular Dynamics Simulations : Identify binding interactions (e.g., hydrogen bonds with VEGFR-2's ATP-binding pocket) to explain potency differences .
Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?
- Methodological Answer :
- In Silico ADMET Prediction : Use tools like PreADMET or SwissADME to estimate permeability (e.g., Caco-2 cells), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions) .
- Molecular Docking : Employ AutoDock Vina to model interactions with target proteins (e.g., VEGFR-2 PDB: 4ASD) and prioritize analogs with optimal binding energies .
Q. What challenges arise in controlling stereochemistry during synthesis, and how are they addressed?
- Methodological Answer :
- Chiral Intermediates : Use enantiomerically pure starting materials or chiral catalysts (e.g., L-proline) to direct stereoselective cyclization .
- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>98%) .
Q. How can researchers design analogs to improve solubility without compromising activity?
- Methodological Answer :
- Functional Group Modification : Replace lipophilic groups (e.g., methyl) with polar moieties (e.g., hydroxyl, carboxylic acid) .
- Prodrug Strategies : Introduce hydrolyzable esters or sulfonates to enhance aqueous solubility .
Table 3 : Solubility vs. Activity Trends in Analogous Compounds
| Analog | Substituent | Solubility (mg/mL) | IC₅₀ (VEGFR-2, nM) |
|---|---|---|---|
| 6d | -NO₂ | 0.12 | 28 |
| 8a | -OCH₃ | 0.45 | 35 |
Q. What advanced analytical methods resolve impurities in final products?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
